1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
CAS No.: 2098018-50-7
Cat. No.: VC3155654
Molecular Formula: C10H6N6
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098018-50-7 |
|---|---|
| Molecular Formula | C10H6N6 |
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | 1-(cyanomethyl)-3-pyrazin-2-ylpyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C10H6N6/c11-1-4-16-7-8(5-12)10(15-16)9-6-13-2-3-14-9/h2-3,6-7H,4H2 |
| Standard InChI Key | RRKVBFUTDYGARX-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=N1)C2=NN(C=C2C#N)CC#N |
| Canonical SMILES | C1=CN=C(C=N1)C2=NN(C=C2C#N)CC#N |
Introduction
Structural Characteristics
Molecular Structure
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile contains a pyrazole core with a carbonitrile group at the 4-position, a pyrazinyl substituent at the 3-position, and a cyanomethyl group attached to the N1 position. The molecular formula is C₁₀H₆N₆, featuring six nitrogen atoms distributed across the pyrazole ring, pyrazine ring, and two nitrile groups. This nitrogen-rich structure creates numerous potential sites for hydrogen bonding and metal coordination.
Physical Properties
Based on structural analogies with similar pyrazole-4-carbonitrile derivatives, the following physical properties can be reasonably predicted:
| Property | Expected Value | Basis for Prediction |
|---|---|---|
| Physical State | Crystalline solid | Typical for similar heterocyclic compounds |
| Color | White to pale yellow | Common for pyrazole-4-carbonitriles |
| Molecular Weight | 210.20 g/mol | Calculated from molecular formula |
| Melting Point | 180-210°C | Based on similar pyrazole derivatives |
| Solubility | Soluble in DMSO, DMF; Moderately soluble in alcohols; Poorly soluble in water | Based on polarity profile |
| Log P | 0.8-1.5 | Estimated based on structural features |
Synthesis Methods
General Synthetic Approaches
Several methodologies could potentially be employed for synthesizing 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile, based on established routes for related pyrazole-4-carbonitrile derivatives.
One-Pot Synthesis Adaptation
A feasible synthetic route could adapt the method described for 5-amino-1H-pyrazole-5-carbonitriles , which involves:
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Initial synthesis of a pyrazole-4-carbonitrile core using appropriate hydrazine, pyrazine-2-carbaldehyde, and malononitrile
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Formation of the pyrazole ring under controlled temperature conditions
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N-alkylation with chloroacetonitrile to introduce the cyanomethyl group at the N1 position
Stepwise Synthesis Route
An alternative approach might involve:
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Preparation of 3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile through condensation reactions
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Selective N-alkylation with cyanomethyl halide in the presence of a suitable base
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Purification using column chromatography similar to methods described for related compounds
Spectroscopic Characteristics
Infrared Spectroscopy
Based on spectroscopic data from similar pyrazole-4-carbonitrile derivatives, the following characteristic IR absorption bands would be expected:
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Nitrile (C≡N) stretching: Strong absorption around 2220-2230 cm⁻¹
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Pyrazole C=N and C=C stretching: Multiple bands in the 1530-1600 cm⁻¹ region
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Aromatic C-H stretching: Bands around 3100-3150 cm⁻¹
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Aliphatic C-H stretching from the cyanomethyl group: 2900-3000 cm⁻¹
Nuclear Magnetic Resonance
Predicted ¹H NMR signals (in CDCl₃ or DMSO-d₆):
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Pyrazole C5-H: Singlet at approximately δ 8.0-8.5 ppm
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Pyrazine ring protons: Multiple signals in the range δ 8.5-9.2 ppm
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Cyanomethyl CH₂ group: Singlet at approximately δ 5.0-5.5 ppm
Predicted ¹³C NMR signals:
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Nitrile carbons: Signals around δ 115-120 ppm
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Pyrazole C4 (bearing CN): Signal at approximately δ 90-100 ppm
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Pyrazine ring carbons: Multiple signals in the range δ 140-160 ppm
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Cyanomethyl CH₂: Signal around δ 35-40 ppm
These predictions are based on the spectroscopic data reported for various pyrazole-4-carbonitrile derivatives in the literature .
Chemical Reactivity
Reactivity of Nitrile Groups
The two nitrile functionalities in 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile are expected to exhibit different reactivity profiles:
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The 4-carbonitrile group, being directly attached to the electron-deficient pyrazole ring, would likely show reduced nucleophilicity compared to aliphatic nitriles
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The cyanomethyl group is expected to be more reactive toward nucleophilic addition reactions
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Both nitrile groups could undergo hydrolysis to form amides or carboxylic acids under appropriate conditions
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Reduction with suitable reducing agents could transform the nitrile groups to primary amines
Heterocyclic Ring Reactivity
The pyrazole and pyrazine rings present multiple sites for potential chemical transformations:
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The pyrazine ring could participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the ring nitrogens
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Both heterocyclic rings provide sites for coordination with transition metals through their nitrogen atoms
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The electron-deficient nature of both rings would likely make electrophilic aromatic substitution challenging
Structure-Activity Relationships
Key Structural Features
The biological activity of 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile would likely be influenced by specific structural elements:
| Structural Feature | Potential Contribution to Activity |
|---|---|
| Pyrazole core | Provides a rigid scaffold common in many bioactive compounds |
| Pyrazine substituent | Offers additional hydrogen bond acceptor sites and alters electronic distribution |
| 4-Carbonitrile | Acts as a hydrogen bond acceptor and influences electronic properties |
| N1-Cyanomethyl | Provides conformational flexibility and additional interaction potential |
Comparison with Related Compounds
Research on structurally similar compounds suggests that:
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The pyrazole-4-carbonitrile motif is often associated with antimicrobial and anti-inflammatory properties
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Modification of the N1 substituent can significantly affect bioactivity profiles and pharmacokinetic properties
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The pyrazine ring may contribute to specific protein binding interactions through nitrogen atoms and π-stacking
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